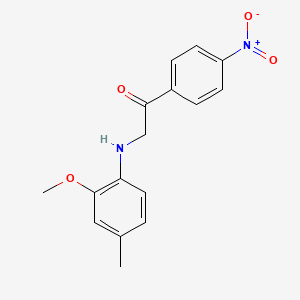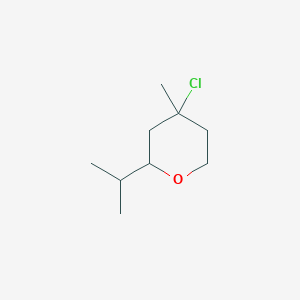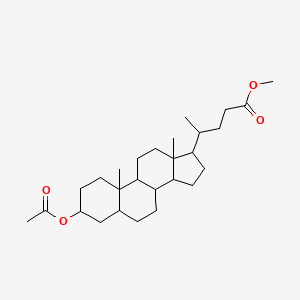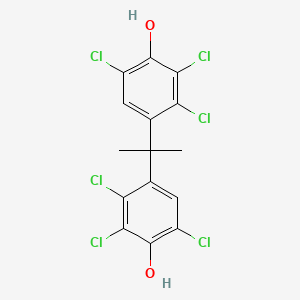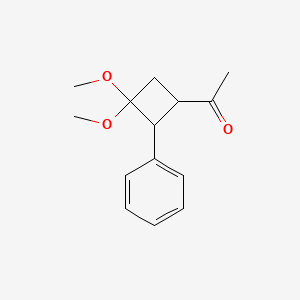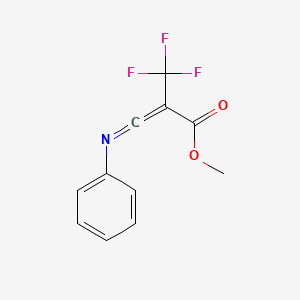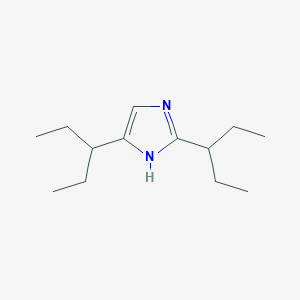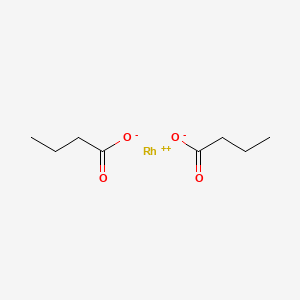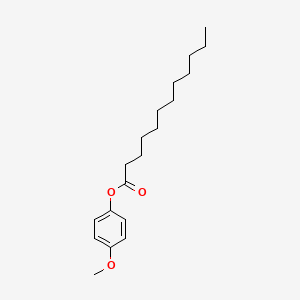
Dodecanoic acid, 4-methoxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 4-methoxyphenyl ester typically involves the esterification of dodecanoic acid with 4-methoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts in these reactors can also improve the efficiency and yield of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Dodecanoic acid and 4-methoxyphenol.
Reduction: 4-methoxyphenylmethanol and dodecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecanoic acid, 4-methoxyphenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of fragrances and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism by which dodecanoic acid, 4-methoxyphenyl ester exerts its effects is primarily through its interaction with microbial cell membranes. The ester disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. This mechanism is similar to that of other fatty acid esters, which are known to have antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauric acid (Dodecanoic acid): A saturated fatty acid with antimicrobial properties.
4-Methoxyphenol: An aromatic compound with antioxidant properties.
Dodecanoic acid, phenylmethyl ester: Another ester of dodecanoic acid with similar applications.
Uniqueness
Dodecanoic acid, 4-methoxyphenyl ester is unique due to the presence of the 4-methoxyphenyl group, which enhances its antimicrobial activity compared to other dodecanoic acid esters. This makes it a valuable compound for research and industrial applications where antimicrobial properties are desired .
Propriétés
Numéro CAS |
55250-82-3 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(4-methoxyphenyl) dodecanoate |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-12-19(20)22-18-15-13-17(21-2)14-16-18/h13-16H,3-12H2,1-2H3 |
Clé InChI |
UOHXNBCEJNQXQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


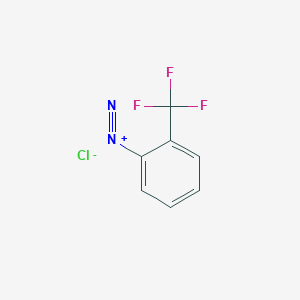
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
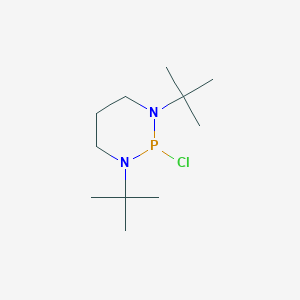
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
